molecular formula C16H14N2 B2475327 N-(pyridin-4-ylmethyl)naphthalen-2-amine CAS No. 351995-37-4

N-(pyridin-4-ylmethyl)naphthalen-2-amine

Cat. No.: B2475327
CAS No.: 351995-37-4
M. Wt: 234.302
InChI Key: AXFVSCRBNSKYGS-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)naphthalen-2-amine is a naphthylamine derivative featuring a pyridin-4-ylmethyl substituent attached to the amino group of naphthalen-2-amine. This compound combines the aromaticity of naphthalene with the electron-rich pyridine moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-4-15-11-16(6-5-14(15)3-1)18-12-13-7-9-17-10-8-13/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFVSCRBNSKYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with pyridine-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reductive amination processes with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

N-(pyridin-4-ylmethyl)naphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)naphthalen-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Naphthalen-2-amine Cores
Compound Name Key Structural Features Physical/Chemical Properties Synthesis & Applications References
N-(Naphthalen-2-yl)pyridin-4-amine Direct pyridinyl substitution on naphthalen-2-amine White solid; mp 223°C; HRMS [M+H]⁺: 221.1073; Distinctive NH peak (δ 9.00 ppm in DMSO) Likely synthesized via Buchwald-Hartwig coupling
1-Methoxy-N-(1-phenylnaphthalen-2-yl)naphthalen-2-amine Methoxy and phenyl substituents on naphthalen-2-amine Used in thionation reactions; unsymmetric α-substitution Prepared via N-coupling methods
N-Methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine Methyl and phenylthio groups on naphthalen-2-amine Light yellow oil; 49% yield via aryne thioamination Transition-metal-free synthesis with CsF
N-(2,4,6-Trinitrophenyl)naphthalen-2-amine Electron-withdrawing trinitrophenyl group Antitumor activity (IC₅₀ comparable to cisplatin) Enhanced cytotoxicity via nitro groups

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance π-conjugation, while electron-withdrawing groups (e.g., nitro in ) increase reactivity and bioactivity.
  • Positional Isomerism : Substitution on naphthalen-1-yl vs. naphthalen-2-yl (e.g., N-methyl-N-(naphthalen-1-ylmethyl)pyridin-4-amine in ) alters steric and electronic profiles, impacting solubility and binding interactions.
Heterocyclic Derivatives with Pyridinylmethyl Moieties
Compound Name Key Structural Features Biological Activity Synthesis & Characterization References
Vatalanib (N-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine) Pyridin-4-ylmethyl group on phthalazin-1-amine Anticancer agent (tyrosine kinase inhibitor) Clinical relevance in tumor angiogenesis
5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine Nitro and chlorophenyl substituents on pyridin-2-amine Acetylcholinesterase (AChE) inhibition Synthesized via cascade reactions; red/brown solids

Key Observations:

  • Pharmacological Potential: Pyridinylmethyl groups (as in Vatalanib ) are critical for kinase inhibition, suggesting that N-(pyridin-4-ylmethyl)naphthalen-2-amine may share similar targeting mechanisms.
  • Enzyme Inhibition : Nitro-substituted pyridin-2-amine derivatives (e.g., ) exhibit AChE inhibition, highlighting the role of substituents in modulating bioactivity.

Data Tables for Key Compounds

Table 1: Physical Properties of Selected Naphthalen-2-amine Derivatives

Compound Melting Point (°C) Molecular Formula Key Spectral Data (¹H NMR)
N-(Naphthalen-2-yl)pyridin-4-amine 223 C₁₅H₁₂N₂ δ 9.00 (s, NH), 8.26–7.03 (aromatic H)
N-Methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine N/A (oil) C₂₄H₂₂N₂S δ 7.71–7.45 (aromatic H), 2.30 (s, CH₃)

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